N-(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)-4-benzylpiperazine-1-carboxamide
Description
This compound features a benzylpiperazine carboxamide core linked via a 2-oxoethyl bridge to a 4-acetylamino phenyl group. Its synthesis involves refluxing N-chloroacetyl aryl amine with N-[4-aminophenyl]-N-methylpiperazine in acetone, followed by purification via recrystallization .
Properties
Molecular Formula |
C22H27N5O3 |
|---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
N-[2-(4-acetamidoanilino)-2-oxoethyl]-4-benzylpiperazine-1-carboxamide |
InChI |
InChI=1S/C22H27N5O3/c1-17(28)24-19-7-9-20(10-8-19)25-21(29)15-23-22(30)27-13-11-26(12-14-27)16-18-5-3-2-4-6-18/h2-10H,11-16H2,1H3,(H,23,30)(H,24,28)(H,25,29) |
InChI Key |
WAOJHMCSAIYJPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CNC(=O)N2CCN(CC2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Industrial Production: Industrial-scale production methods for N-(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)-4-benzylpiperazine-1-carboxamide remain proprietary. Companies engaged in pharmaceutical or fine chemical manufacturing may have developed their own processes.
Chemical Reactions Analysis
Reactivity: This compound can undergo various chemical reactions:
Amide Formation: The acetylamino group reacts with a carboxylic acid to form the amide linkage.
Oxidation/Reduction: Depending on reaction conditions, it may undergo oxidation or reduction.
Substitution: Substitution reactions can occur at the benzyl or piperazine ring positions.
Amide Formation: Typically, acetic anhydride or acetyl chloride is used as the acetylating agent.
Oxidation/Reduction: Specific reagents depend on the desired transformation.
Substitution: Various nucleophiles (e.g., amines, thiols) can substitute functional groups.
Major Products: The major products formed during these reactions would include derivatives of N-(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)-4-benzylpiperazine-1-carboxamide, such as modified piperazine derivatives or amide analogs.
Scientific Research Applications
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its structural features.
Organic Synthesis: It serves as a building block for designing novel compounds.
Biological Activity: Investigating its interactions with biological targets (e.g., enzymes, receptors).
Pharmacology: Assessing its pharmacokinetics and pharmacodynamics.
Pharmaceuticals: Potential use as an active pharmaceutical ingredient (API).
Fine Chemicals: Applications in specialty chemicals and intermediates.
Mechanism of Action
The precise mechanism of action remains an area of ongoing research. It likely involves interactions with specific cellular targets, affecting signaling pathways or enzymatic processes.
Biological Activity
N-(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)-4-benzylpiperazine-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, synthesizing findings from various studies to present a comprehensive understanding of the compound's effects, mechanisms, and potential therapeutic applications.
Chemical Structure
The compound can be structurally represented as follows:
Research indicates that compounds similar to this compound often interact with neurotransmitter systems. Specifically, studies have shown that piperazine derivatives can modulate levels of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are crucial for various neurological functions and behaviors .
1. Antimicrobial Activity
A study evaluated the antimicrobial properties of related piperazine derivatives. The results indicated that these compounds exhibited significant antibacterial and antifungal activities against various strains, suggesting that this compound may also possess similar properties .
2. CNS Activity
Molecular docking studies have demonstrated that compounds within this class can effectively bind to GABAA receptors, which are vital for mediating inhibitory neurotransmission in the central nervous system (CNS). This binding affinity suggests potential anxiolytic and muscle relaxant effects .
3. Antidepressant Properties
The compound's structure indicates a potential for antidepressant activity. Research on related compounds has shown that they can influence serotonin receptor systems, which are critical targets for many antidepressant medications .
Case Studies
Case Study 1: Anxiolytic and Muscle Relaxant Activity
In an experimental study involving mice, a derivative of the compound was tested for anxiolytic effects. The results showed a significant reduction in anxiety-like behavior, supporting the hypothesis that such piperazine derivatives can be effective in treating anxiety disorders .
Case Study 2: Antimicrobial Screening
Another study screened several piperazine derivatives for antimicrobial efficacy. The results indicated that specific structural modifications led to enhanced activity against resistant bacterial strains, highlighting the importance of chemical structure in determining biological activity .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine Carboxamide Derivatives with Aromatic Substituents
Key Compounds :
Comparison with Target Compound :
The target compound replaces the quinazolinone moiety (in A2–A6) with a benzylpiperazine group, which may reduce steric hindrance and alter binding affinity. The 4-acetylamino phenyl group could mimic histone deacetylase (HDAC) inhibitors like CI-994, which hyperacetylate histones via HDAC inhibition .
Piperazine Derivatives with Varied Linkers and Substituents
Key Compounds :
- N-[2-(3-Fluorophenyl)ethyl]-2-(4-phenylpiperazine-1-carbonylamino)acetamide (): Structure: Fluorophenyl ethyl group linked to piperazine carboxamide. Significance: The 3-fluoro substitution may enhance metabolic stability compared to non-halogenated analogues .
- N-{1-[(3-Acetamidophenyl)amino]-1-oxopropan-2-yl}-4-(4-chlorophenyl)piperazine-1-carboxamide (): Substituents: 4-Chlorophenyl and 3-acetamidophenyl groups.
Comparison with Target Compound :
The absence of chlorine (cf. ) may reduce toxicity but also lower lipophilicity, impacting bioavailability.
Pharmacologically Active Piperazine Analogues
Key Compounds :
- CI-994 (4-(Acetylamino)-N-(2-aminophenyl)benzamide): Activity: HDAC inhibitor with antitumor effects via histone hyperacetylation . Comparison: The target compound’s piperazine carboxamide linker may improve solubility over CI-994’s simpler benzamide structure.
- X77 (N-(4-tert-butylphenyl)-N-[(1R)-2-(cyclohexylamino)-2-oxo-1-(pyridin-3-yl)ethyl]-1H-imidazole-4-carboxamide): Activity: SARS-CoV-2 Mpro inhibitor with high binding affinity . Comparison: The target compound lacks X77’s imidazole ring but shares carboxamide functionality, suggesting adaptability for protease targeting.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
